Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester
CAS No.: 2097133-18-9
Cat. No.: VC16496583
Molecular Formula: C9H15IO3
Molecular Weight: 298.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097133-18-9 |
---|---|
Molecular Formula | C9H15IO3 |
Molecular Weight | 298.12 g/mol |
IUPAC Name | methyl 4-iodo-1-methoxycyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3 |
Standard InChI Key | XNIKLHLHHWFCPQ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1(CCC(CC1)I)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is systematically named methyl 4-iodo-1-methoxycyclohexane-1-carboxylate . Its IUPAC name reflects the substitution pattern: a methoxy group (-OCH) and a methyl ester (-COOCH) at the 1-position of the cyclohexane ring, with an iodine atom at the 4-position. The compound’s canonical SMILES string, , further clarifies its connectivity.
Molecular Geometry and Stereochemistry
The cyclohexane ring adopts a chair conformation, minimizing steric strain. Quantum mechanical calculations predict that the 1-methoxy and 1-carboxylate groups occupy equatorial positions to reduce 1,3-diaxial interactions, while the 4-iodo substituent may adopt either axial or equatorial orientation depending on reaction conditions . X-ray crystallography data is unavailable, but analogous cyclohexane derivatives suggest a bond angle of approximately 109.5° for the tetrahedral carbon centers .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 298.12 g/mol | |
InChI Key | XNIKLHLHHWFCPQ-UHFFFAOYSA-N | |
Topological Polar Surface Area | 35.5 Ų |
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no explicit synthesis for this compound is documented, patent US8143442B2 outlines methods for analogous cyclohexanecarboxylates . A plausible route involves:
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Iodination of 1-Methoxycyclohexanecarboxylic Acid: Electrophilic iodination using and in acidic media.
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Esterification: Treatment with methyl chloride or dimethyl carbonate in the presence of a base (e.g., KCO) to form the methyl ester .
Microreactor technology, as described in , could enhance yield by optimizing mixing efficiency and reaction time (e.g., 12-second contact time for intermediate steps).
Reaction Kinetics and Optimization
Key parameters from analogous syntheses include:
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Temperature: 20–30°C for iodination to prevent iodine sublimation .
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pH Control: Adjustment to 12.5–13 using NaOH ensures deprotonation of intermediates .
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Solvent Systems: Tetrahydrofuran or dichloromethane for improved solubility of iodine .
Physicochemical Properties
Spectral Characteristics
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 298.12 with characteristic isotopic patterns for iodine (1:1 ratio for and ).
Thermodynamic Data
Comparisons with methyl cyclohexanecarboxylate (CAS 4630-82-4) suggest:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The iodine atom serves as a versatile handle for cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling: Replacement of iodine with aryl boronic acids to form biaryl structures .
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Nucleophilic Substitution: Reaction with amines or thiols to generate sulfur- or nitrogen-containing analogs.
Research Gaps and Future Directions
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